2-(2-Azidoethoxy)-5-methylbenzoic acid
Overview
Description
2-(2-Azidoethoxy)-5-methylbenzoic acid is an organic compound that features an azido group (-N₃) attached to an ethoxy chain, which is further connected to a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)-5-methylbenzoic acid typically involves the reaction of 5-methylsalicylic acid with 2-bromoethanol to form 2-(2-hydroxyethoxy)-5-methylbenzoic acid. This intermediate is then treated with sodium azide (NaN₃) under suitable conditions to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethoxy)-5-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger reduction, to form amines.
Click Chemistry: The azido group is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group.
Copper Catalysts: Employed in CuAAC reactions to facilitate the formation of triazoles.
Hydrazine Monohydrate: Utilized in the Gabriel synthesis for the reduction of azides to amines.
Major Products Formed
Amines: Formed through the reduction of the azido group.
Scientific Research Applications
2-(2-Azidoethoxy)-5-methylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Azidoethoxy)-5-methylbenzoic acid primarily involves its azido group, which can participate in bioorthogonal reactions. In biological systems, the azido group can be selectively targeted by alkyne-functionalized molecules in the presence of a copper catalyst, forming stable triazole linkages. This allows for the precise labeling and modification of biomolecules without interfering with native biological processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Azidoethoxy)ethanol: Similar in structure but lacks the benzoic acid moiety.
5-Azido-2-methylbenzoic acid: Contains an azido group directly attached to the benzene ring, differing in the position and connectivity of the azido group.
Uniqueness
2-(2-Azidoethoxy)-5-methylbenzoic acid is unique due to its combination of an azido group and a benzoic acid moiety connected through an ethoxy chain. This structure provides versatility in chemical reactions and applications, particularly in the formation of triazoles and bioorthogonal chemistry .
Properties
IUPAC Name |
2-(2-azidoethoxy)-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-7-2-3-9(8(6-7)10(14)15)16-5-4-12-13-11/h2-3,6H,4-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNWKXCDZUTZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272469 | |
Record name | Benzoic acid, 2-(2-azidoethoxy)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096985-51-0 | |
Record name | Benzoic acid, 2-(2-azidoethoxy)-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096985-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(2-azidoethoxy)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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